molecular formula C20H14N2O4 B2464330 2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-2H-chromene-3-carboxamide CAS No. 946209-99-0

2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-2H-chromene-3-carboxamide

Cat. No.: B2464330
CAS No.: 946209-99-0
M. Wt: 346.342
InChI Key: DZYBTNCZQFWLAQ-UHFFFAOYSA-N
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Description

2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, an isoxazole ring, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Chromene Core Synthesis: The chromene core is often synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Coupling Reactions: The final step involves coupling the isoxazole ring with the chromene core through amide bond formation, typically using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or phenyl derivatives.

Scientific Research Applications

2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide
  • 2-(1H-indol-3-yl)-2-oxo-N-((5-phenylisoxazol-3-yl)methyl)acetamide

Uniqueness

2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-2H-chromene-3-carboxamide is unique due to its specific combination of the chromene core and isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c23-19(16-10-14-8-4-5-9-17(14)25-20(16)24)21-12-15-11-18(26-22-15)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYBTNCZQFWLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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